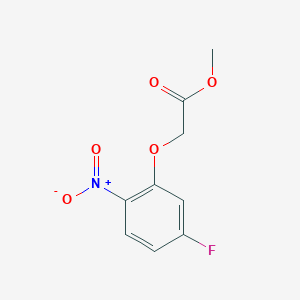

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNCCKAYVNDMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381506 | |

| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116355-65-8 | |

| Record name | methyl 2-(5-fluoro-2-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Ethers in Organic Synthesis

Aryl ethers are a class of organic compounds that feature an ether linkage between an aromatic ring and an organic substituent. This structural unit is a cornerstone in the architecture of many complex and biologically active molecules. wikipedia.org The synthesis of aryl ethers can be achieved through various methods, with the Williamson ether synthesis and the Ullmann condensation being classic examples. wikipedia.orgorganic-chemistry.org The Ullmann condensation, in particular, involves a copper-catalyzed reaction between an aryl halide and an alcohol, and has been a subject of extensive development to improve reaction conditions and efficiency. wikipedia.orgnih.gov The presence of the aryl ether moiety imparts specific physicochemical properties to a molecule, including increased thermal and chemical stability. wikipedia.org This stability, combined with the ability of the aromatic ring to undergo further functionalization, makes aryl ethers invaluable as versatile intermediates in the multi-step synthesis of pharmaceuticals and other fine chemicals. wikipedia.org

The Strategic Importance of Fluorinated and Nitrated Aromatic Systems in Medicinal and Agrochemical Chemistry

The incorporation of fluorine atoms and nitro groups into aromatic systems is a well-established strategy in the design of bioactive compounds for both medicinal and agrochemical applications.

The introduction of fluorine into a molecule can dramatically alter its biological properties. beilstein-journals.org Due to its high electronegativity and small size, fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net This can lead to a longer half-life and improved pharmacokinetic profile. Furthermore, fluorine substitution can modulate the acidity (pKa) of nearby functional groups, which can improve a molecule's membrane permeability and binding affinity to its biological target. mdpi.com Consequently, a significant number of pharmaceuticals across various therapeutic areas contain fluorine. beilstein-journals.org

Similarly, nitrated aromatic compounds are of paramount importance in the chemical industry, serving as crucial precursors in the synthesis of a wide array of products including dyes, polymers, and pharmaceuticals. sigmaaldrich.comacs.org In the realm of agrochemicals, nitroaromatic compounds are foundational in the production of many pesticides, including herbicides, insecticides, and fungicides. nih.gov The strong electron-withdrawing nature of the nitro group is key to the reactivity of these molecules, often making them susceptible to nucleophilic aromatic substitution, a reaction class that is pivotal for building more complex molecular structures. nih.gov The nitro group itself can be a crucial part of a pharmacophore or can be readily converted into other functional groups, such as amines, which are ubiquitous in bioactive molecules. nih.gov

An Overview of Methyl 2 5 Fluoro 2 Nitrophenoxy Acetate As a Key Synthetic Intermediate

Established Synthetic Routes

The most common and well-documented methods for preparing this compound fall into two main categories: nucleophilic aromatic substitution on a substituted nitrobenzene (B124822) and esterification of the corresponding carboxylic acid.

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Nitrobenzenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of arylethers. This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group. libretexts.org The presence of these groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org For the synthesis of this compound, this approach typically utilizes a difluoronitrobenzene derivative.

A primary synthetic route involves the reaction of 2,4-difluoronitrobenzene (B147775) with a glycolate (B3277807) salt. The nitro group in 2,4-difluoronitrobenzene strongly activates both fluorine atoms for nucleophilic displacement. nih.gov The fluorine atom at the 2-position is generally more reactive towards nucleophilic attack due to the ortho-nitro group's ability to stabilize the intermediate through resonance.

In this specific synthesis, the nucleophile is the anion of methyl glycolate (methyl 2-hydroxyacetate). The reaction proceeds by the attack of the glycolate oxygen on the carbon atom bonded to the fluorine at the 2-position of the 2,4-difluoronitrobenzene ring. This addition forms a resonance-stabilized carbanion intermediate. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring and yields the desired product, this compound.

A similar reaction demonstrating the viability of this approach is the synthesis of dimethyl 2-(5-fluoro-2-nitrophenyl)malonate, where 2,4-difluoronitrobenzene is reacted with dimethyl malonate in the presence of a base. acs.org This highlights the susceptibility of the fluorine at the 2-position to substitution by oxygen- and carbon-based nucleophiles.

The success of the nucleophilic aromatic substitution reaction is highly dependent on the chosen reaction conditions and reagents.

Base and Nucleophile Generation: A crucial first step is the deprotonation of methyl glycolate to form the more nucleophilic glycolate anion. A strong base is required for this. Sodium metal (Na) is often used, reacting with the hydroxyl group of the alcohol to form the sodium alkoxide and hydrogen gas. Alternatively, a strong base like sodium hydride (NaH) can be used, which offers the advantage of an irreversible deprotonation. google.com

Solvent: The choice of solvent is critical. Tetrahydrofuran (THF) is a common aprotic polar solvent for such reactions. It effectively solvates the cation of the glycolate salt without interfering with the nucleophile's reactivity. Other solvents like dimethylformamide (DMF) can also be employed and are known to facilitate SNAr reactions. acs.org

Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Refluxing the reaction mixture is a common practice, providing the necessary thermal energy to overcome the activation energy barrier of the reaction. The specific reflux temperature will be determined by the boiling point of the chosen solvent (e.g., ~66 °C for THF).

A summary of typical reagents and conditions is presented in the table below.

| Reagent/Condition | Purpose | Example |

| Substituted Nitrobenzene | Electrophilic aromatic substrate | 2,4-Difluoronitrobenzene |

| Nucleophile Precursor | Source of the ether oxygen and ester moiety | Methyl Glycolate |

| Base | Deprotonates the nucleophile precursor | Sodium Metal (Na), Sodium Hydride (NaH) |

| Solvent | Provides a medium for the reaction | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | To increase the rate of reaction | Reflux |

Esterification of Corresponding Carboxylic Acids

An alternative and widely used synthetic strategy is the esterification of the corresponding carboxylic acid, 5-Fluoro-2-nitrophenylacetic acid. This method separates the formation of the ether linkage and the ester group into distinct synthetic stages.

This approach begins with the synthesis of 5-Fluoro-2-nitrophenylacetic acid. This precursor can be prepared by the nitration of 3-fluorophenylacetic acid using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.comchemicalbook.com Once the carboxylic acid is obtained and purified, it can be converted to its methyl ester.

The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic oxygen of methanol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the final product, this compound. masterorganicchemistry.com

The general scheme for the Fischer esterification is as follows:

R-COOH + CH₃OH ⇌ R-COOCH₃ + H₂O (in the presence of H⁺)

This reaction is an equilibrium process. To drive the reaction towards the product side, methanol is typically used as the solvent, ensuring it is present in a large excess.

Alternative and Related Synthetic Strategies

While the primary routes are well-established, other related synthetic strategies can be envisaged or are documented for similar compounds. For instance, instead of direct esterification, the carboxylic acid could first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride would then react rapidly with methanol to form the ester, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Another related approach involves the modification of precursors. For example, methyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate is a known compound. chemicalbook.com Hydrolysis and decarboxylation of this compound could potentially lead to the desired acetic acid derivative, which could then be esterified.

These alternative strategies, while not as direct as the established routes, offer flexibility in synthesis depending on the availability of starting materials and desired reaction conditions.

Parallel Syntheses of Analogous Phenoxyacetate (B1228835) Derivatives

Parallel synthesis is a powerful strategy in medicinal chemistry and materials science to rapidly generate a library of structurally related compounds for screening purposes. The synthesis of phenoxyacetate derivatives is highly amenable to this approach due to the modular nature of the Williamson ether synthesis. By reacting a common core structure with a variety of building blocks, a diverse set of analogs can be produced efficiently.

A general procedure for the parallel synthesis of phenoxyacetic acid derivatives involves reacting various substituted phenols with a haloacetate ester. mdpi.com For instance, a library of phenols can be arrayed in a multi-well plate and treated with a solution of ethyl bromoacetate (B1195939) and a base like potassium carbonate in a suitable solvent such as DMF. mdpi.com After a period of stirring, the esters can be hydrolyzed in parallel using an aqueous base to yield the corresponding phenoxyacetic acids. mdpi.com

This methodology allows for the systematic exploration of structure-activity relationships by varying the substituents on the phenyl ring. The table below outlines a representative parallel synthesis scheme.

Table 1: Representative Conditions for Parallel Synthesis of Phenoxyacetate Derivatives

| Parameter | Condition | Purpose | Reference |

| Reactant 1 | Array of substituted phenols | Introduce diversity at the phenyl ring | mdpi.comnih.gov |

| Reactant 2 | Ethyl bromoacetate or Methyl chloroacetate (B1199739) | Provides the acetate moiety | mdpi.comchemicalbook.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to form the active nucleophile | mdpi.com |

| Solvent | Dimethylformamide (DMF) or Acetone | Solubilizes reactants and facilitates the SN2 reaction | mdpi.comgoogle.com |

| Reaction Time | 6-12 hours | To ensure completion of the etherification reaction | mdpi.com |

| Workup | Parallel filtration and solvent evaporation | Efficiently isolates the intermediate ester products | |

| Optional Step | Hydrolysis with NaOH or LiOH | Converts the esters to the corresponding carboxylic acids | mdpi.com |

This high-throughput approach enables the creation of large libraries of compounds, which is invaluable for discovering new molecules with desired biological or material properties. nih.govmdpi.com

Considerations for Scale-Up and Industrial Application

Transitioning the synthesis of a chemical compound from a laboratory setting to an industrial scale introduces several critical considerations aimed at ensuring efficiency, safety, cost-effectiveness, and environmental sustainability. For phenoxyacetate derivatives, including this compound, these considerations are paramount for viable commercial production.

Patents related to the industrial synthesis of phenoxyacetic acid derivatives highlight several key areas of focus. wipo.intgoogle.com A primary objective is to maximize yield and product purity while minimizing waste and production costs. One patented method emphasizes a process with yields greater than 95% and a product content of over 98%. wipo.intgoogle.com This is often achieved by optimizing reaction conditions, such as temperature, reaction time, and the molar ratio of reactants.

A significant aspect of industrial scale-up is the management of solvents and waste streams. Advanced industrial processes for phenoxyacetic acid derivatives incorporate the recycling of solvents and the reuse of aqueous waste streams, creating a closed-loop system. wipo.intgoogle.com This approach can lead to a solvent recovery rate of over 95% and reduce wastewater discharge by more than 95%, significantly improving the environmental footprint and economic viability of the process. wipo.intgoogle.com

Purification of the final product on a large scale presents another challenge. Traditional methods like recrystallization can be solvent- and energy-intensive. google.com Industrial processes may involve carefully controlled crystallization conditions to obtain the desired product purity directly from the reaction mixture, avoiding additional purification steps. google.com The choice of raw materials, their purity, and the potential for side reactions are also critical factors that must be managed to ensure the quality and consistency of the final product. google.comgoogle.com

Table 2: Key Considerations for Industrial Scale-Up of Phenoxyacetate Synthesis

| Consideration | Objective | Industrial Strategy | Reference |

| Yield & Purity | Maximize product output and quality. | Optimization of reaction parameters; use of catalysts. | wipo.intgoogle.com |

| Cost-Effectiveness | Minimize production expenses. | Use of inexpensive raw materials; energy-efficient processes. | google.comgoogle.com |

| Solvent & Waste | Reduce environmental impact and operational costs. | Implementation of solvent recycling and wastewater reuse systems. | wipo.intgoogle.com |

| Process Safety | Ensure safe handling of chemicals and reactions. | Use of closed reactors; monitoring of reaction exotherms. | |

| Purification | Achieve high product purity efficiently. | Controlled crystallization; avoiding multi-step purifications. | google.comgoogle.com |

| Throughput | Maximize the amount of product made per unit time. | Use of continuous flow reactors instead of batch processes. | google.com |

Reactions Involving the Nitro Group

The presence of the nitro group on the phenyl ring is a key driver of the chemical reactivity of this compound, particularly in reductive processes. These reactions are fundamental in the synthesis of nitrogen-containing heterocyclic compounds.

Reductive Cyclization Pathways

A significant transformation of this compound involves the reduction of the nitro group followed by an intramolecular cyclization. This process provides a direct route to valuable heterocyclic structures.

The reductive cyclization of this compound is a known method for the synthesis of 5-Fluorooxindole (B20390). A documented process outlines the formation of Methyl 2-(5-fluoro-2-nitrophenyl)acetate from the corresponding malonate, which is then subjected to reduction and cyclization to yield 5-Fluorooxindole. researchgate.net This transformation is a classic example of how the reactivity of the nitro group can be harnessed to construct complex ring systems. The reaction proceeds by the reduction of the nitro group to an amino group, which then acts as a nucleophile, attacking the ester carbonyl to form the five-membered lactam ring of the oxindole (B195798) system.

The conditions for the reductive cyclization of nitroaromatic compounds are diverse and can be tailored to achieve desired outcomes. For the specific conversion of Methyl 2-(5-fluoro-2-nitrophenyl)acetate to 5-Fluorooxindole, a reported method employs iron (Fe) powder as the reducing agent in acetic acid as the solvent. researchgate.net This particular set of conditions led to a total yield of 49% for the final product. researchgate.net

Broader exploration into the reductive cyclization of nitroarenes reveals a variety of applicable reagents and conditions. Common reducing agents include other metals such as zinc (Zn) and tin(II) chloride (SnCl₂) in acidic media. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel under a hydrogen atmosphere is also a widely used method for nitro group reduction. mdpi.comresearchgate.net The choice of solvent can also influence the reaction, with alcohols like ethanol (B145695) or polar aprotic solvents being frequently employed. researchgate.net The development of base-mediated reductive cyclizations offers an alternative pathway, expanding the toolkit for synthesizing heterocyclic compounds from nitroaromatic precursors. nih.govnih.govacs.org

Potential for Bioreduction and Reactive Intermediate Formation

While specific studies on the bioreduction of this compound are not extensively documented, the broader field of nitroaromatic compound metabolism by microorganisms suggests a high potential for such transformations. mdpi.comnih.gov Microorganisms, particularly bacteria, possess enzymes known as nitroreductases that are capable of reducing the nitro group of a wide range of nitroaromatic compounds. researchgate.netnih.govresearchgate.net These enzymatic reductions typically proceed via a stepwise mechanism involving highly reactive intermediates.

The initial step in the bioreduction of a nitroaromatic compound is often the formation of a nitroso derivative, which is then further reduced to a hydroxylamine. oup.comnih.govnih.gov These intermediates are known to be reactive and can participate in further cellular reactions. nih.gov The final product of this enzymatic cascade is typically the corresponding amine. researchgate.net Given this well-established pathway for a variety of nitroaromatic substrates, it is plausible that this compound could be similarly metabolized by microorganisms, leading to the transient formation of 2-(5-fluoro-2-nitrosophenoxy)acetate and 2-(5-fluoro-2-hydroxylaminophenoxy)acetate before ultimately yielding Methyl 2-(2-amino-5-fluorophenoxy)acetate. The reactivity of these intermediates could have implications in biocatalysis and biodegradation studies. researchgate.net

Transformations Involving the Ester Moiety

The ester group in this compound provides another handle for chemical modification, most notably through hydrolysis.

Hydrolysis to Corresponding Carboxylic Acids

The ester functionality of this compound can be readily cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-(5-fluoro-2-nitrophenoxy)acetic acid. This reaction can be carried out under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.orgchemrxiv.org This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and methanol. libretexts.org For instance, a similar substituted nitrophenyl ester was hydrolyzed using a mixture of 1 M hydrochloric acid and tetrahydrofuran. nih.govacs.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org This reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The initial products are the carboxylate salt and methanol. Subsequent acidification of the reaction mixture then yields the final carboxylic acid product. chemrxiv.org While specific conditions for the base-catalyzed hydrolysis of this compound are not detailed in the searched literature, the general principles of saponification are well-established and applicable. libretexts.orgrsc.orgresearchgate.net

Transesterification Reactions

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original alkoxy group. masterorganicchemistry.com Acid-catalyzed transesterification, conversely, proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an alcohol. masterorganicchemistry.com

For this compound, the ester group can undergo transesterification to yield different alkyl esters. However, the reactivity of this specific substrate is influenced by the electronic nature of the phenoxy group. The presence of an electron-withdrawing nitro group on the aromatic ring, similar to the case of methyl 2-nitroacetate, can impact the ease of this transformation. Studies on methyl 2-nitroacetate have shown that it is less reactive towards transesterification than compounds like methyl acetoacetate, often necessitating the use of catalysts such as dibutyltin(IV) oxide to proceed efficiently with various primary, secondary, and tertiary alcohols. researchgate.net It is therefore anticipated that the transesterification of this compound would similarly benefit from catalysis to achieve good yields with a range of alcohols.

Below is a representative table illustrating potential transesterification reactions of this compound with different alcohols.

| Alcohol | Product | Catalyst |

| Ethanol | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate | Acid or Base |

| Isopropanol | Isopropyl 2-(5-fluoro-2-nitrophenoxy)acetate | Acid or Base |

| tert-Butanol | tert-Butyl 2-(5-fluoro-2-nitrophenoxy)acetate | Acid or Base |

Reactivity of the Aryl Ring

The aryl ring of this compound is highly activated towards certain types of reactions due to the presence of strong electron-withdrawing substituents.

Nucleophilic aromatic substitution (S_NAr) is a key reaction for aryl systems bearing potent electron-withdrawing groups. nih.gov The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer intermediate. nih.gov The nitro group (—NO₂) at the ortho position and the fluorine atom (—F) at the meta position (relative to the ether linkage) significantly influence the reactivity of the aromatic ring. The nitro group, in particular, strongly activates the ring for nucleophilic attack, especially at the positions ortho and para to it.

In this compound, the fluorine atom, being a good leaving group, is positioned meta to the strongly activating nitro group. This arrangement makes the carbon atom to which the fluorine is attached susceptible to nucleophilic attack. Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. researchgate.net

The following table presents hypothetical S_NAr reactions on the aryl ring of this compound.

| Nucleophile | Product |

| Sodium Methoxide (NaOMe) | Methyl 2-(5-methoxy-2-nitrophenoxy)acetate |

| Ammonia (NH₃) | Methyl 2-(5-amino-2-nitrophenoxy)acetate |

| Sodium Thiophenoxide (NaSPh) | Methyl 2-(5-(phenylthio)-2-nitrophenoxy)acetate |

While direct cyclization of this compound is not prominently documented, a structurally related isomer, methyl 2-(2-fluoro-5-nitrophenyl)acetate , serves as a key precursor in the synthesis of indole (B1671886) derivatives through a domino [3+2] cyclization strategy. researchgate.net

In this process, the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate is generated by treatment with a base, such as potassium carbonate. This carbanion then acts as a nucleophile, attacking the carbon atom of an imine. The subsequent steps involve an intramolecular nucleophilic aromatic substitution, where the nitrogen atom of the intermediate displaces the ortho-fluorine atom. This is followed by the elimination of the nitro group to afford the final 1,2,5-trisubstituted 1H-indole-3-carboxylic ester product. researchgate.net This reaction highlights the utility of the activated fluoronitrophenyl scaffold in constructing complex heterocyclic systems like indoles, which are significant structures in natural products and pharmaceuticals. organic-chemistry.orgresearchgate.net

A specific example of this transformation is the reaction between the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate and N-isobutyl-1-phenylmethanimine, which yields methyl 1-isobutyl-2-phenyl-1H-indole-3-carboxylate. researchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | N-isobutyl-1-phenylmethanimine | K₂CO₃ | Methyl 1-isobutyl-2-phenyl-1H-indole-3-carboxylate |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Versatile Building Block in Medicinal Chemistry

While direct application of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate in marketed APIs is not extensively documented, its structural motifs are of significant interest in drug discovery. The broader class of fluorinated nitrophenoxy compounds serves as a template for developing new therapeutic agents.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates

The aryloxyacetic acid framework, particularly when substituted with electron-withdrawing groups like nitro and fluoro atoms, is a recognized building block for pharmacologically active molecules. Research into multi-target direct ligands for Alzheimer's disease has utilized a structurally similar intermediate, 2-(4-chloro-5-fluoro-2-nitrophenoxy)acetic acid, to synthesize hybrids that exhibit cholinesterase inhibition. mdpi.com This demonstrates the utility of the 2-nitrophenoxyacetate core in creating complex APIs. mdpi.com Furthermore, related fluorinated benzoxazoles have been synthesized and evaluated for their potential as anticancer agents, with some intermediates showing selective cytotoxicity against lung cancer cells. researchgate.net

Precursor for Compounds Targeting Specific Biological Pathways (e.g., Enzyme Inhibition, Receptor Modulation)

Compounds featuring the nitrophenyl group are often explored for their potential as bioreductively activated prodrugs. nih.gov The nitro group can be reduced within the body to form reactive intermediates that interact with biological molecules. For instance, a prodrug of the anticancer agent 5-fluoro-2'-deoxyuridine (B1346552) (FUDR) was synthesized using a nitrophenyl component to ensure stability until reductive activation. nih.gov Although studies on this compound itself are not widely reported, structurally related compounds are recognized for their role in enzyme inhibition studies, indicating their potential as lead compounds in pharmaceutical development. The design of molecules for Alzheimer's therapy has specifically employed related aryloxy moieties bearing nitro and halogen groups to achieve excellent activity against cholinesterases. mdpi.com

Intermediacy in the Synthesis of 5-Fluorooxindole (B20390) for Anti-cancer and Anti-inflammatory Agents

5-Fluorooxindole is a valuable synthetic intermediate for medicines such as anticancer and anti-inflammatory agents. google.com However, a review of synthetic literature indicates that its preparation does not proceed from this compound. Instead, the synthesis of 5-fluorooxindole utilizes a different structural isomer, methyl 2-(5-fluoro-2-nitrophenyl)acetate. google.com In this established route, dimethyl 2-(5-fluoro-2-nitrophenyl)-malonate is first converted to methyl 5-fluoro-2-nitrophenylacetate, which is then reduced and cyclized to form the target 5-fluorooxindole. google.com Other methods to produce 5-fluorooxindole start from materials like 4-fluoroaniline. chemicalbook.com

Utility in Agrochemical Synthesis

The most significant and well-documented application of this compound is in the production of herbicides.

Intermediate for Flumioxazin Herbicide Production

This compound is a key intermediate in the manufacturing process of Flumioxazin. google.com Flumioxazin is a broad-spectrum N-phenylphthalimide contact herbicide used to control annual broad-leaved weeds in crops like soybeans and peanuts. patsnap.com Its mechanism of action involves the inhibition of protoporphyrinogen (B1215707) oxidase, an enzyme critical for chlorophyll (B73375) synthesis in plants. patsnap.com

The synthesis of this intermediate can be achieved via multiple routes, as detailed in the table below. One common method involves the reaction of 2,4-difluoronitrobenzene (B147775) with methyl glycolate (B3277807) in the presence of a base. google.com An alternative pathway starts with 5-fluoro-2-nitrophenol (B146956), which is then reacted with an appropriate bromoacetate (B1195939) ester. patsnap.com

| Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|

| 2,4-Difluoronitrobenzene, Methyl glycolate | Sodium metal, THF | This compound | google.com |

| 5-Fluoro-2-nitrophenol, Ethyl bromoacetate | K₂CO₃, N,N-Dimethylformamide (DMF) | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate | patsnap.com |

Construction of Complex Molecular Architectures

The primary role of this compound in the construction of complex molecular architectures is its conversion to the herbicide Flumioxazin. google.compatsnap.com While related nitrophenyl derivatives, such as methyl-2-(5-fluoro-2-nitrophenyl)acrylate, are used as building blocks for synthesizing complex heterocyclic systems like hexahydro-2,6-methano-1-benzazocines, similar applications for this compound are not as prominently featured in available literature. acs.org

Formation of Hexahydro-2,6-methano-1-benzazocine Frameworks

The rigid tricyclic core of the hexahydro-2,6-methano-1-benzazocine is a key structural motif found in several biologically active natural products. An efficient synthetic route to this framework utilizes a derivative of this compound. The synthesis begins with the conversion of the starting acetate (B1210297) to its corresponding acrylate (B77674) derivative, methyl-2-(5-fluoro-2-nitrophenyl)acrylate.

Table 1: Key Intermediate in Benzazocine Synthesis

| Compound Name | Precursor | Reaction Type |

| Methyl 1-(5-Fluoro-2-nitrophenyl)-4-oxocyclohexane-1-carboxylate | methyl-2-(5-fluoro-2-nitrophenyl)acrylate | Diels-Alder / Hydrolysis |

Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters

A robust domino synthesis strategy has been developed for creating 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, which are valuable scaffolds in drug discovery. This method begins with the reaction of an aldehyde and a primary amine to form an imine. In a separate flask, this compound is deprotonated using potassium carbonate in DMF to form a reactive anion. ijsr.net

The subsequent addition of the imine solution to this anion initiates a cascade reaction. The process involves a [3+2] cyclization, where the anion adds to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The nitrogen of the adduct displaces the activated fluorine atom on the aromatic ring to form an indoline (B122111) intermediate. ijsr.net This indoline is not isolated but undergoes spontaneous air oxidation to yield the final aromatic 1,2,5-trisubstituted 1H-indole-3-carboxylate product. ijsr.net The reaction is efficient, with the nitro-activated substrate typically requiring temperatures of 90–95 °C. ijsr.net

Table 2: Examples of Synthesized 1,2,5-Trisubstituted 1H-Indole-3-carboxylates

| Product Name | Yield | Melting Point (°C) |

| Methyl 1-Benzyl-2-methyl-5-nitro-1H-indole-3-carboxylate | 64% | 148–149 |

| Methyl 1-(4-Chlorobenzyl)-2-methyl-5-nitro-1H-indole-3-carboxylate | 85% | 191–192 |

| Methyl 5-Nitro-1-phenethyl-2-phenyl-1H-indole-3-carboxylate | 91% | 175–176 |

Data sourced from a study on domino synthesis strategies. ijsr.net

Development of Protein Degrader Building Blocks Utilizing Related Cyanoacetate Analogues

Targeted protein degradation is an emerging therapeutic strategy that utilizes small molecules, often called proteolysis-targeting chimeras (PROTACs), to eliminate disease-causing proteins. nih.govresearchgate.net These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. nih.govresearchgate.net This proximity induces the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. nih.gov

The synthesis of effective PROTACs requires a modular approach, using a variety of building blocks to construct libraries for screening. researchgate.netmdpi.com The synthetic methodologies applicable to this compound are also relevant to its analogues, which can serve as precursors for these complex molecules. For instance, the related cyano-activated analogue, methyl 2-(5-cyano-2-fluorophenyl)acetate, undergoes similar SNAr-cyclization reactions. ijsr.net Although this cyano-analogue requires higher reaction temperatures (125 to 130 °C) compared to its nitro-activated counterpart, it demonstrates how the core phenylacetate (B1230308) scaffold can be modified. ijsr.net This versatility allows for the incorporation of different functional groups (like cyano or nitro) that can be further elaborated, making these compounds and their analogues valuable starting points for the synthesis of linker-equipped ligands used in protein degrader building blocks.

Precursor for 7-Substituted 2H-1,4-benzoxazin-3-(4H)-ones as Potential Angiogenesis Inhibitors

The 2H-1,4-benzoxazin-3(4H)-one core is an important heterocyclic system found in many biologically active compounds. nih.gov A common and effective method for synthesizing these structures involves a two-step process where a compound like this compound serves as a key intermediate. nih.gov The general synthesis starts with the O-alkylation of a substituted 2-nitrophenol (B165410) with a methyl bromoalkanoate to produce a 2-nitro ester intermediate. nih.gov

This intermediate then undergoes a catalytic reductive cyclization. The nitro group is reduced to an amine, which subsequently performs an intramolecular cyclization by attacking the ester carbonyl, forming the final benzoxazinone (B8607429) ring system. ijsr.netnih.gov Using a 5-fluoro-2-nitrophenol derivative as the initial starting material results in a 7-fluoro substituted 2H-1,4-benzoxazin-3(4H)-one. nih.gov This specific substitution pattern is of interest as various benzoxazine (B1645224) derivatives have been investigated as potential inhibitors of angiogenesis, the process of forming new blood vessels, which is a critical target in cancer therapy. dntb.gov.ua

Derivatives and Analogues of Methyl 2 5 Fluoro 2 Nitrophenoxy Acetate

Structural Modifications of the Ester Group

Altering the ester group is a common strategy in medicinal and agricultural chemistry to modify a compound's solubility, stability, and biological efficacy.

A straightforward modification of the parent molecule is the substitution of the methyl ester with an ethyl ester, yielding Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate. This change, while seemingly minor, can influence the compound's physical properties, such as its lipophilicity and boiling point. The synthesis of this analogue typically follows a Williamson ether synthesis pathway, where 5-fluoro-2-nitrophenol (B146956) is reacted with ethyl bromoacetate (B1195939) in the presence of a weak base like potassium carbonate. This reaction is a standard method for forming aryl ethers.

| Property | Value |

|---|---|

| CAS Number | 103362-07-8 |

| Molecular Formula | C10H10FNO4 |

| Molecular Weight | 227.19 g/mol |

Introducing a chiral center significantly increases the structural complexity and biological specificity of the molecule. Replacing the acetate (B1210297) group with a propanoate moiety creates a stereocenter at the alpha-carbon. The resulting enantiomers, (R)- and (S)-2-(5-fluoro-2-nitrophenoxy)propanoate, can exhibit markedly different biological activities.

This structural motif is characteristic of the aryloxyphenoxypropionate (AOPP) class of herbicides, which are potent inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.netjlu.edu.cn Research has consistently shown that the herbicidal activity resides almost exclusively in the (R)-enantiomer. jlu.edu.cnmdpi.com Consequently, the synthesis of enantiomerically pure (R)-AOPPs is a major focus in the agrochemical industry. The synthesis of these chiral compounds often employs chiral starting materials, such as (S)-lactic acid derivatives, to ensure the desired stereochemistry in the final product.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO4 |

| Molecular Weight | 227.19 g/mol |

Substituent Variations on the Aromatic Ring

The electronic and steric properties of the aromatic ring can be fine-tuned by altering the nature and position of its substituents.

Replacing the fluorine atom with a heavier halogen, such as bromine, results in Methyl 2-(5-bromo-2-nitrophenyl)acetate. This compound serves as a versatile synthetic intermediate in the production of various fine chemicals, including pharmaceuticals and agrochemicals. a2bchem.com The presence of the bromo, nitro, and methyl acetate functional groups provides multiple reactive sites for further chemical transformations. Its utility as a building block stems from its capacity to be used in a range of reaction conditions to introduce diverse substituents onto the aromatic ring, facilitating the development of novel chemical entities. a2bchem.com

| Property | Value |

|---|---|

| CAS Number | 189748-25-2 |

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 g/mol |

The relative positions of the substituents on the phenyl ring give rise to various isomers, each with unique chemical reactivity. Two notable examples are Methyl 2-(2-fluoro-5-nitrophenyl)acetate and Methyl 2-(3-fluoro-4-nitrophenyl)acetate. The placement of the electron-withdrawing nitro and fluoro groups significantly influences the electron density distribution of the aromatic ring and the reactivity of the benzylic position. For instance, in Methyl 2-(3-fluoro-4-nitrophenyl)acetate, the fluorine atom is ortho to the nitro group, which can make related precursor molecules susceptible to hydrolysis under basic conditions, presenting challenges in certain synthetic routes like the Williamson ether synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate | 1241920-02-4 | C9H8FNO4 | 213.16 g/mol |

| Methyl 2-(3-fluoro-4-nitrophenyl)acetate | 169339-41-7 | C9H8FNO4 | 213.16 g/mol |

Related Compounds with Extended Carbon Chains

Extending the carbon chain of the acetate moiety is a key strategy in the design of AOPP herbicides. mdpi.com As mentioned, replacing the acetate group (two carbons) with a propionate group (three carbons) is a defining feature of this class of compounds, including commercial herbicides like quizalofop-p-ethyl and fenoxaprop-p-ethyl. mdpi.com This extension is critical for the molecule to effectively bind to and inhibit the ACCase enzyme. researchgate.net Further research in this area has led to the synthesis of even more complex derivatives where these aryloxyphenoxypropionate structures are linked to other heterocyclic moieties, such as quinazolinone, to discover novel herbicides with improved activity and crop selectivity. mdpi.comacs.orgresearchgate.net These advanced derivatives highlight the importance of the extended propionate chain as a foundational element for achieving potent herbicidal effects.

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate represents a structural variant where the phenoxyacetate (B1228835) group is replaced by a phenylacrylate moiety. In this configuration, the 5-fluoro-2-nitrophenyl group is directly attached to the acrylate (B77674) backbone.

Research into related compounds, such as (E)-Methyl 3-(2-nitrophenyl)acrylate, has been conducted. smolecule.comresearchgate.net The synthesis of these compounds often involves the nitration of precursors like methyl trans-cinnamate. smolecule.com Such reactions can yield a mixture of ortho and para nitro isomers. smolecule.com Studies on (E)-Methyl 3-(2-nitrophenyl)acrylate have explored its potential cytotoxic effects on cancer cell lines, with one study reporting activity against P388 Murine Leukemia cells. researchgate.net

Methyl 2-(5-fluoro-2-nitrophenyl)malonate Diesters

This class of compounds incorporates a malonate group, making them valuable intermediates in organic synthesis. 2-Fluoromalonate esters are recognized as versatile building blocks for creating a range of fluorinated compounds through reactions like alkylations and Michael additions. acsgcipr.org

The synthesis of related nitrophenylmalonate diesters has been described. For instance, the preparation of 2,5-difluoro-4-nitrophenylmalonate can be achieved through the condensation of a trifluoronitrobenzene precursor with diethyl malonate in the presence of a strong base. google.com This intermediate can then be further transformed, for example, through hydrolysis and decarboxylation to yield the corresponding nitrophenylacetic acid. google.com

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate

Ethyl (2E)-4-(5-fluoro-2-nitrophenoxy)but-2-enoate is an analogue featuring an extended butenoate chain. The synthesis and utility of similar compounds, such as ethyl (2E)-3-ethoxy-4-(2- and 4-nitrophenoxy)but-2-enoates, have been documented. yu.edu.joresearchgate.netyu.edu.jo These molecules serve as synthons for preparing various heterocyclic systems, including 1,4-benzoxazines and pyrrol-2-ones. yu.edu.joresearchgate.net The synthesis typically involves the reaction of a nitrophenol with a suitable bromo-substituted butenoate precursor. researchgate.net The resulting nitrophenoxy butenoate can then undergo further chemical transformations, such as the reduction of the nitro group, to facilitate cyclization reactions for the construction of more complex molecular architectures. researchgate.net

Carboxylic Acid Analogues: 2-(5-fluoro-2-nitrophenoxy)acetic Acid

The carboxylic acid analogue, 2-(5-fluoro-2-nitrophenoxy)acetic acid, is readily derived from its corresponding methyl ester through hydrolysis. This conversion is a standard procedure in organic synthesis. The resulting acid can serve as a crucial intermediate in the production of other compounds. For example, the related 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid is an important intermediate in the preparation of the N-phenylphthalimide herbicide, flumioxazin. google.com The synthesis of this dinitro analogue can be achieved by reacting 1,5-difluoro-2,4-dinitrobenzene with ethylene glycol, followed by oxidation of the resulting alcohol intermediate to the desired carboxylic acid. google.com

Derivatives Exhibiting Biological Activities as Leads

The core structure of nitrophenoxyacetates and related scaffolds has been a focal point in the search for new therapeutic agents. Researchers have modified these basic structures to develop compounds with potential applications in treating infectious diseases and cancer.

Related Phenoxyacetamide Scaffolds with Antitubercular Potential

The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for the development of novel and affordable agents against Mycobacterium tuberculosis. nih.gov The relative ease of synthesis of these compounds makes them attractive for further development. nih.gov

In one study, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these compounds demonstrated significant antitubercular activity. nih.gov The most potent compound identified was 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, which showed strong inhibitory activity against both the standard H37Rv strain and a rifampin-resistant clinical isolate. nih.gov

Table 1: Antitubercular Activity of a Lead Phenoxyacetamide Derivative

| Compound Name | Target Strain | MIC (μg/mL) |

|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Rifampin-resistant M. tuberculosis | 4 |

Data sourced from a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives. nih.gov

Nitrophenylacetate Derivatives with Anticancer and Anti-inflammatory Properties

There is a well-established link between inflammation and the development of cancer, which has prompted research into agents with dual anti-inflammatory and anticancer activities. nih.govresearchgate.netmdpi.com Various 2-(substituted phenoxy) acetamide derivatives have been synthesized and evaluated for these properties. nih.gov Investigations have shown that compounds featuring halogen substitutions on the aromatic rings can exhibit both anticancer and anti-inflammatory effects. nih.gov

The mechanism of action for some anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are also implicated in carcinogenesis. researchgate.net This overlap suggests that nitrophenylacetate derivatives could serve as scaffolds for developing new anticancer agents. nih.gov Additionally, other related structures, such as 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, have been designed as potential anti-inflammatory agents for conditions like acute lung injury by reducing the production of inflammatory cytokines. nih.gov

Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Insights

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons on the aromatic ring, the methylene (B1212753) group of the acetate (B1210297) moiety, and the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and fluoro substituents. The coupling patterns (splitting) between adjacent protons would provide information about their relative positions on the benzene (B151609) ring.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a separate signal. The chemical shifts of the carbon atoms in the aromatic ring would be significantly affected by the attached nitro and fluoro groups. The carbonyl carbon of the ester and the carbons of the methyl and methylene groups would also appear at characteristic chemical shifts.

Despite a thorough search of the available scientific literature, specific experimental ¹H NMR and ¹³C NMR data for this compound could not be located.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

For this compound, the molecular ion peak in the mass spectrum would correspond to the mass of the intact molecule. Fragmentation patterns could arise from the loss of the methoxy (B1213986) group, the entire acetate side chain, or the nitro group, providing further structural information. HRMS would allow for the precise determination of the molecular formula, C₉H₈FNO₅.

Specific experimental MS and HRMS data for this compound are not available in the reviewed literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. These would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=O stretching of the ester: A strong absorption band usually found in the region of 1735-1750 cm⁻¹.

Asymmetric and symmetric stretching of the nitro group (NO₂): Strong bands typically appearing around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-O stretching of the ether and ester: These would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-F stretching: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

Detailed experimental FT-IR spectral data for this compound could not be found in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information about its molecular structure, including the planarity of the benzene ring, the orientation of the nitro and acetate substituents, and any intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

A search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound.

Computational Chemistry Studies

Computational chemistry utilizes theoretical principles and computer simulations to predict and understand the properties of molecules. These methods can provide valuable insights into molecular structure, reactivity, and spectroscopic properties, complementing experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations can be used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with FT-IR spectra), NMR chemical shifts, and electronic properties such as molecular orbital energies.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation of the molecule.

Predict the ¹H and ¹³C NMR chemical shifts to aid in the interpretation of experimental spectra.

Calculate the vibrational frequencies to assist in the assignment of bands in the FT-IR spectrum.

Analyze the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) to understand its reactivity.

No specific studies employing Density Functional Theory (DFT) calculations for this compound were found in the scientific literature.

Analysis of Molecular Orbitals (HOMO, LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic behavior and chemical reactivity of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to predicting how the molecule will interact with other species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.netnih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. irjweb.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring system, which has electron-donating character. The LUMO, in contrast, would likely be centered on the electron-deficient nitrobenzene (B124822) moiety, due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer from the phenoxy part to the nitrophenyl part of the molecule. irjweb.com

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Parameter | Predicted Significance |

|---|---|

| EHOMO (eV) | Indicates electron-donating capacity. |

| ELUMO (eV) | Indicates electron-accepting capacity. wuxiapptec.com |

| HOMO-LUMO Gap (ΔE eV) | Reflects chemical reactivity and kinetic stability. irjweb.comnih.gov |

| Ionization Potential (I) | Related to EHOMO, energy to remove an electron. |

| Electron Affinity (A) | Related to ELUMO, energy released when an electron is added. |

| Hardness (η) | A large gap implies a 'hard' molecule, while a small gap implies a 'soft' molecule. mdpi.com |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

Charge Distribution Analysis (e.g., Molecular Electrostatic Potential Maps)

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

In an MEP map, different colors correspond to different values of electrostatic potential. researchgate.net

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green: Denotes regions of neutral or zero potential.

For this compound, the MEP analysis is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the acetate group. These areas are the most likely sites for electrophilic interactions. Conversely, a positive potential (blue) is anticipated around the hydrogen atoms of the aromatic ring and the methyl group, indicating these as potential sites for nucleophilic interactions. The fluorine atom, being highly electronegative, also contributes to the complexity of the electrostatic potential surface.

Noncovalent Interaction Analysis (e.g., Reduced Density Gradient)

Noncovalent interactions (NCIs) play a crucial role in molecular conformation and crystal packing. The Reduced Density Gradient (RDG) is a computational method that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion.

The RDG analysis is based on the electron density and its gradient. The resulting 3D plot uses a color scale to differentiate the types of interactions:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, delocalized van der Waals interactions.

Red: Strong, repulsive interactions, indicating steric clashes.

In the case of this compound, RDG analysis would likely reveal intramolecular van der Waals interactions between the different functional groups. It could also highlight potential steric repulsion between the bulky nitro group and the adjacent phenoxy ether linkage, which would influence the molecule's preferred conformation.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding the solid-state properties of a compound, including its crystal structure and stability. Techniques like Hirshfeld surface analysis provide detailed insights into these interactions.

Hirshfeld Surface Analysis: This graphical method is used to explore and quantify intermolecular contacts within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify regions of significant intermolecular interactions. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

For this compound, the absence of strong hydrogen bond donors means that the crystal packing would be primarily governed by weaker interactions. Hirshfeld analysis is expected to show that the most significant contributions to the crystal packing come from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The presence of the fluorine atom would also introduce F···H and F···C contacts.

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a quantitative summary of the intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points are characteristic of specific interaction types. For this molecule, the fingerprint plots would be dominated by contributions from diffuse van der Waals forces and weak C-H···O hydrogen bonds. nih.govnih.gov

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Significance |

|---|---|---|

| H···H | ~40-50% | Represents the largest contribution, typical for organic molecules. nih.gov |

| O···H/H···O | ~20-30% | Highlights the importance of weak C-H···O hydrogen bonds in the crystal packing. nih.govmdpi.com |

| C···H/H···C | ~10-15% | Indicates C-H···π interactions. nih.gov |

| F···H/H···F | ~5-10% | Specific contribution from the fluorine substituent. |

| Other (C···C, O···C, etc.) | ~5% | Minor contributions from other van der Waals contacts. mdpi.com |

Energy Frameworks and Hydrogen Bonding Patterns: Energy framework analysis calculates the pairwise interaction energies between molecules in the crystal lattice, visualizing the strength of packing through cylinders representing electrostatic and dispersion forces. For this compound, the frameworks would likely show that the structure is stabilized predominantly by dispersion forces, with electrostatic contributions from the polar nitro and ester groups. The primary hydrogen bonding pattern would involve weak C-H···O interactions, where hydrogen atoms from the phenyl ring or the methyl group interact with the oxygen atoms of the nitro or carbonyl groups of adjacent molecules, forming a complex 3D network. nih.gov

Future Research Trajectories and Synthetic Endeavors

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of methyl 2-(5-fluoro-2-nitrophenoxy)acetate is foundational to any further research. A primary route for its synthesis would likely involve a nucleophilic aromatic substitution (SNAr) reaction. This would typically entail the reaction of 5-fluoro-2-nitrophenol (B146956) with a methyl haloacetate (e.g., methyl bromoacetate (B1195939) or methyl chloroacetate) in the presence of a suitable base.

Future research should prioritize the development of more efficient and sustainable methods for its synthesis. This includes exploring greener solvents to replace traditional, more hazardous ones, and investigating alternative energy sources such as microwave or ultrasound irradiation to potentially shorten reaction times and improve yields. The use of phase-transfer catalysts could also enhance the reaction rate and efficiency, particularly when dealing with biphasic reaction media.

A comparative table of potential synthetic methodologies is presented below:

| Parameter | Traditional Synthesis | Potential Improved Synthesis |

| Reactants | 5-Fluoro-2-nitrophenol, Methyl bromoacetate | 5-Fluoro-2-nitrophenol, Methyl chloroacetate (B1199739) (less toxic) |

| Base | Potassium carbonate, Sodium hydride | Weaker, more environmentally benign bases |

| Solvent | DMF, Acetonitrile | Green solvents (e.g., ionic liquids, deep eutectic solvents) |

| Energy Source | Conventional heating (reflux) | Microwave, Ultrasound |

| Catalyst | None | Phase-transfer catalyst |

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent reactivity of the 5-fluoro-2-nitrophenoxy moiety offers fertile ground for exploring novel reaction pathways. The nitro group is a versatile functional group that can undergo reduction to an amine, opening up a plethora of subsequent chemical transformations. This amino derivative could serve as a precursor for the synthesis of various heterocyclic compounds, such as benzoxazines or quinoxalines, which are known to possess diverse biological activities. nih.govchemicalbook.com

Furthermore, the aromatic ring is activated towards further nucleophilic aromatic substitution, where the fluorine atom or even the nitro group could potentially be displaced by various nucleophiles under specific conditions. nih.govnih.gov Research into catalytic systems that can selectively activate different positions on the aromatic ring would be highly valuable. This could involve transition metal catalysis (e.g., palladium, copper) to facilitate cross-coupling reactions, thereby introducing new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Design and Synthesis of Advanced Analogues for Targeted Applications

The structural backbone of this compound is a promising scaffold for the design and synthesis of advanced analogues with targeted applications, particularly in medicinal chemistry. By systematically modifying the core structure, libraries of new compounds can be generated and screened for specific biological activities.

Key modifications could include:

Variation of the ester group: Replacing the methyl group with larger alkyl or aryl groups to modulate lipophilicity and steric hindrance.

Modification of the phenoxy linker: Introducing different atoms or functional groups in place of the ether oxygen.

Substitution on the aromatic ring: Replacing the fluorine atom with other halogens or functional groups, or introducing additional substituents.

For instance, the introduction of a piperazine (B1678402) moiety, a common pharmacophore in drug discovery, could lead to analogues with potential anticancer or antibacterial properties. nih.gov Similarly, the synthesis of furan-containing analogues has been explored for antimycobacterial agents. mdpi.com

Deeper Mechanistic Studies of its Reactivity and Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing rational synthetic strategies. The interplay between the electron-withdrawing nitro group and the fluorine atom significantly influences the regioselectivity of nucleophilic attacks on the aromatic ring.

Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the transition states and intermediates of its various reactions. nih.gov Experimental mechanistic studies, including kinetic analysis and isotopic labeling, would complement these computational approaches. For example, studying the hydrolysis of the ester group under different pH conditions can provide information about its stability and reactivity in aqueous environments. mdpi.com

Integration into Multi-target Approach Strategies in Drug Discovery

The concept of multi-target drug discovery, which aims to design single molecules that can interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.govnih.govfrontiersin.org The structure of this compound, with its distinct functional domains, makes it an interesting candidate for such approaches.

Future research could focus on designing analogues that combine the structural features necessary for interacting with different targets. For example, one part of the molecule could be designed to inhibit a specific enzyme, while another part could target a receptor or an ion channel. This often involves the integration of known pharmacophores into a single molecular entity. nih.gov The development of reliable computational models will be essential for predicting the multi-target effects of newly designed analogues. nih.gov

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-fluoro-2-nitrophenoxy)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution reactions involving fluoronitrophenol derivatives and methyl haloacetates. For example, catalytic hydrogenation using Rany Nickel under optimized conditions (70–90°C, 5 MPa H₂, 4 hours) achieves yields >90% . Key factors include solvent choice (e.g., methanol), catalyst loading (5% w/w), and temperature control to minimize side reactions like over-reduction of the nitro group.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and ester carbonyl signals (~170 ppm).

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : Validates molecular weight (209.20 g/mol) and fragmentation patterns .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Hydrolysis : Yields 5-fluoro-2-nitrophenoxyacetic acid under acidic/basic conditions.

- Reduction : Catalytic hydrogenation converts the nitro group to an amine, forming intermediates for benzoxazinone derivatives .

- Substitution : Reacts with nucleophiles (e.g., amines) at the nitro or fluoro positions, enabling diverse functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

Discrepancies in reactivity often arise from substitution patterns. For instance:

| Compound | Substituents | Reactivity |

|---|---|---|

| Methyl 2-(3-fluoro-5-nitrophenyl)acetate | 3-F, 5-NO₂ | Enhanced electrophilicity at nitro group |

| Ethyl 2-(4-fluoro-3-nitrophenyl)propanoate | 4-F, 3-NO₂ | Steric hindrance reduces substitution rates |

| Comparative kinetic studies using DFT calculations or Hammett plots can quantify electronic effects . |

Q. What strategies optimize the enantioselective synthesis of derivatives from this compound?

- Catalytic Asymmetric Reduction : Chiral catalysts (e.g., BINAP-Ru complexes) for selective amine formation.

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization.

Recent studies achieved >80% enantiomeric excess (ee) using immobilized lipases in biphasic systems .

Q. How does solvent polarity impact the compound’s stability during long-term storage?

Stability studies in aprotic solvents (e.g., DMSO, THF) show <5% degradation over 6 months at −20°C, while protic solvents (e.g., methanol) accelerate hydrolysis. Degradation pathways include nitro group reduction and ester cleavage, monitored via HPLC-MS .

Methodological Challenges and Solutions

Q. Designing experiments to study the bioactivity of derivatives without FDA-approved assays

- In-Silico Screening : Molecular docking against targets like cyclooxygenase-2 (COX-2) or P450 enzymes predicts binding affinity.

- In-Vitro Models : Use primary hepatocytes or recombinant enzymes (e.g., CYP3A4) to assess metabolic stability .

Q. Addressing low yields in multi-step syntheses involving this compound

| Step | Issue | Solution |

|---|---|---|

| Nitro reduction | Over-reduction to hydroxylamine | Use milder conditions (e.g., Fe/HCl instead of H₂/Pd). |

| Ester hydrolysis | Competing decarboxylation | Buffer at pH 7–8 with controlled temperature . |

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

The nitro group’s electron-withdrawing properties enable π-π* transitions in UV-vis spectra (λmax ~320 nm), suggesting utility in photocatalysts. Current studies explore its integration into metal-organic frameworks (MOFs) for light-driven reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.